

# Application Notes and Protocols: Measuring JNJ-47117096 IC50 in Different Cell Lines

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## Compound of Interest

Compound Name: JNJ-47117096

Cat. No.: B15607168

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## Introduction

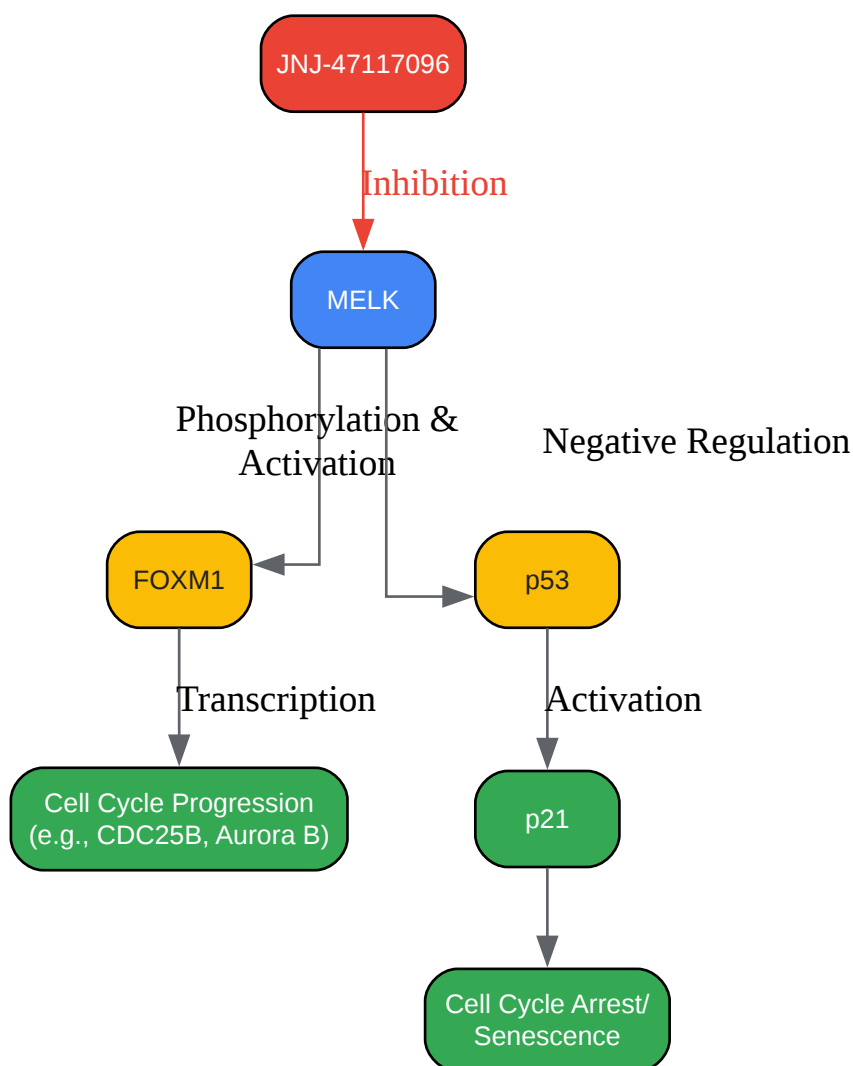
**JNJ-47117096** is a potent and selective dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (FLT3).<sup>[1]</sup> As a critical regulator of cell cycle progression and oncogenesis, MELK is overexpressed in various cancers, making it an attractive therapeutic target.<sup>[1]</sup> Similarly, activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML). **JNJ-47117096**'s dual inhibitory action presents a promising strategy for cancers dependent on these signaling pathways.

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **JNJ-47117096** in various cancer cell lines. The IC50 value is a crucial metric for assessing the potency of a compound and is essential for preclinical drug development.

## Mechanism of Action and Signaling Pathways

**JNJ-47117096** exerts its anti-cancer effects by inhibiting the kinase activity of MELK and FLT3.

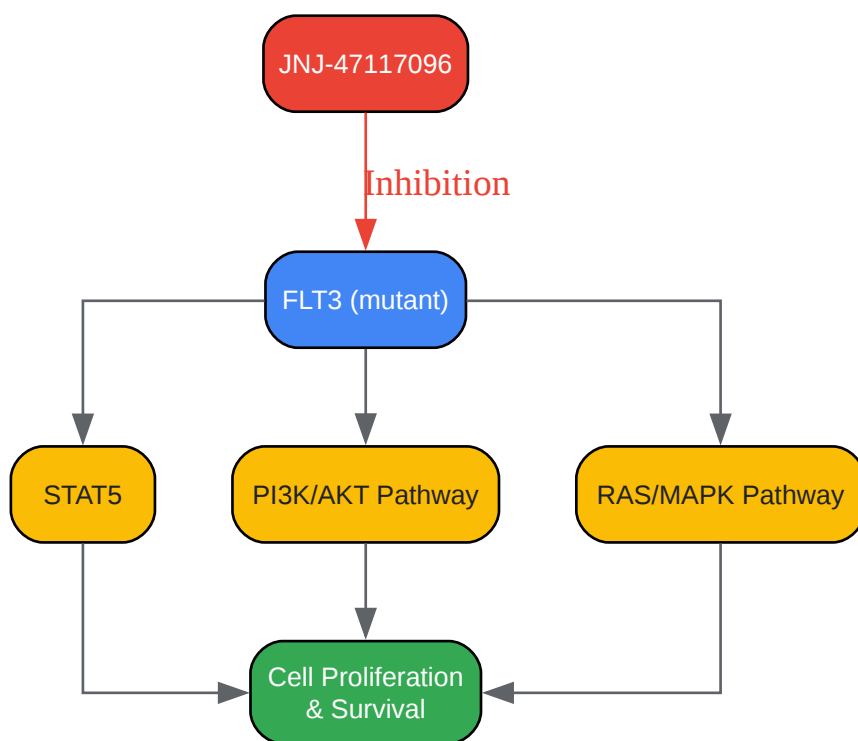
**MELK Signaling Pathway:** MELK is involved in several cellular processes, including cell cycle control, proliferation, and apoptosis.<sup>[1]</sup> Inhibition of MELK by **JNJ-47117096** can lead to cell cycle arrest, activation of the DNA damage response via ATM, phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes.<sup>[1]</sup>

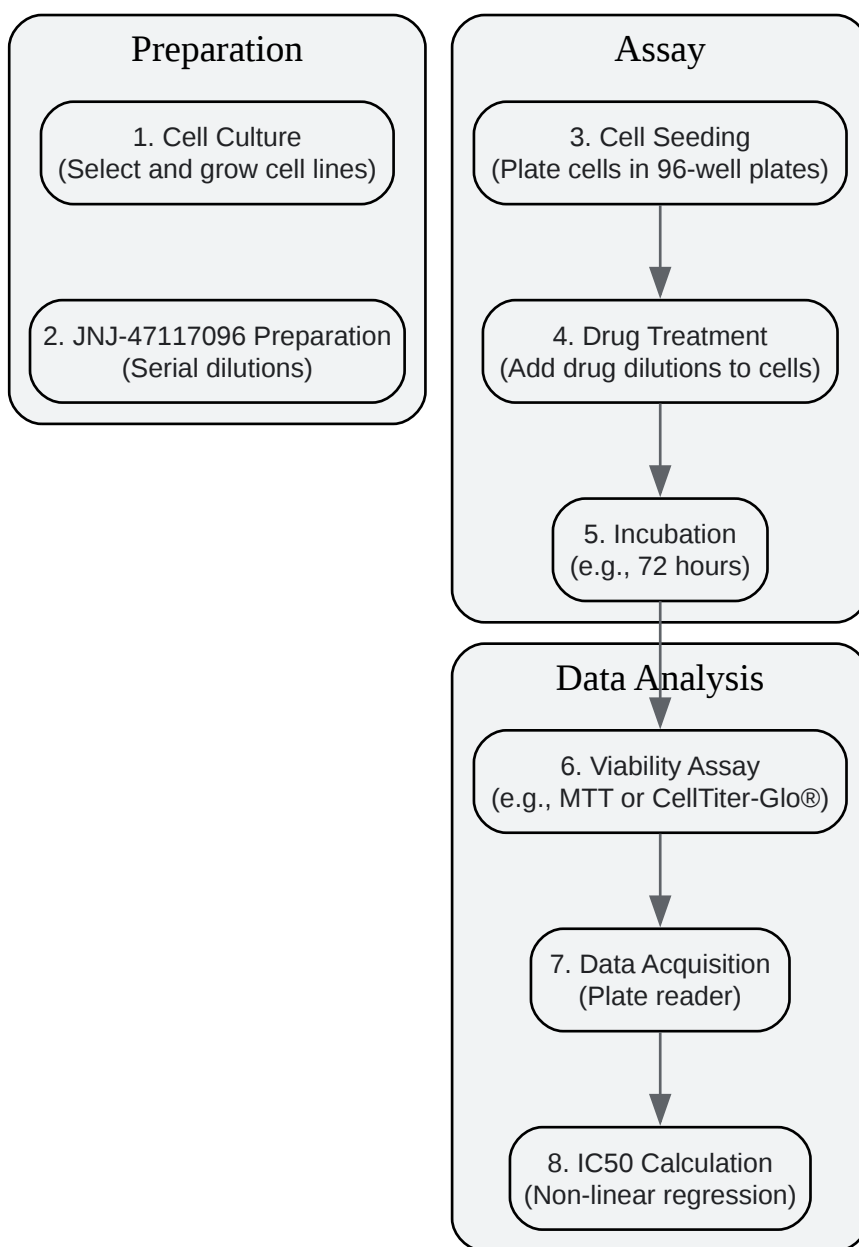


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**JNJ-47117096** Inhibition of the MELK Signaling Pathway.

FLT3 Signaling Pathway: FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving uncontrolled cell proliferation and survival in AML. **JNJ-47117096** inhibits this aberrant signaling.





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## References

- 1. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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